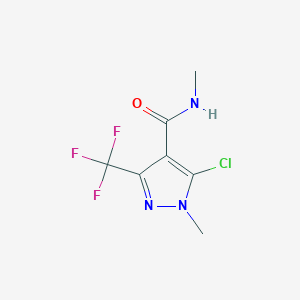

5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by a chloro group at position 5, a trifluoromethyl group at position 3, and a dimethyl-substituted carboxamide moiety at position 2. This compound belongs to a class of agrochemicals and pharmaceuticals where pyrazole cores are frequently modified to optimize biological activity and physicochemical properties. Its synthesis typically involves coupling reactions using reagents such as EDCI and HOBt in DMF, as exemplified in analogous pyrazole-carboxamide syntheses . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide moiety contributes to hydrogen bonding and target affinity. Applications span insecticidal activity (e.g., anthranilic diamide analogs) and receptor modulation (e.g., cannabinoid CB1 antagonists) .

Properties

IUPAC Name |

5-chloro-N,1-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3O/c1-12-6(15)3-4(7(9,10)11)13-14(2)5(3)8/h1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZJVBOXFPDBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101162999 | |

| Record name | 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321533-91-9 | |

| Record name | 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321533-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H7ClF3N3O2S

- Molecular Weight : 277.65 g/mol

- CAS Number : 922516-22-1

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 3.79 | |

| HepG2 (Liver) | 0.01 | |

| NCI-H460 (Lung) | 0.39 | |

| A549 (Lung) | 0.95 | |

| SF-268 (Brain) | 31.5 |

The compound has shown varying degrees of effectiveness across different cancer types, with particularly potent activity against HepG2 liver cancer cells.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Key mechanisms include:

- Inhibition of Kinases : Many pyrazole compounds have been reported to inhibit kinases such as Aurora-A and CDK2, which are critical for cell cycle regulation.

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in several studies, indicating that these compounds can trigger programmed cell death in malignant cells.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Kinase Inhibition | Targets Aurora-A and CDK2, disrupting cell cycle |

| Apoptosis Induction | Activates intrinsic apoptotic pathways |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on MCF7 Cells :

- Evaluation Against HepG2 Cells :

- Lung Cancer Studies :

Comparison with Similar Compounds

Key Observations :

- Halogenated aryl groups (e.g., 4-chlorophenyl in 3b) increase melting points compared to non-halogenated analogs (3a: 133–135°C vs. 3b: 171–172°C) due to enhanced intermolecular forces .

- Fluorine substitution (3d) improves metabolic stability and bioavailability, as seen in its higher yield (71%) compared to 3c (62%) .

- Carboxamide vs.

Insecticidal Activity

Anthranilic diamide analogs with 1-aryl-5-chloro-3-(trifluoromethyl) pyrazole motifs (e.g., compounds) exhibit moderate to potent activity against Mythimna separata:

Cannabinoid CB1 Antagonism

The compound in (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) demonstrates high CB1 antagonism (IC₅₀ = 0.139 nM) due to:

Fungicidal Activity

.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.